molecular formula C19H19NO4 B3004927 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide CAS No. 1426314-95-5

2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Cat. No.: B3004927
CAS No.: 1426314-95-5
M. Wt: 325.364
InChI Key: MJROMJNLWGQXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is an organic compound with a complex structure that includes methoxy groups, phenoxy groups, and a but-2-yn-1-yl linkage

Properties

IUPAC Name

2-methoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-16-10-4-3-9-15(16)19(21)20-13-7-8-14-24-18-12-6-5-11-17(18)23-2/h3-6,9-12H,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJROMJNLWGQXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenol with propargyl bromide to form 2-methoxyphenyl propargyl ether. This intermediate is then reacted with 4-bromo-2-methoxyphenol under palladium-catalyzed coupling conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide can be compared with similar compounds such as:

Biological Activity

The compound 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide consists of a benzamide core substituted with methoxy and phenoxy groups. The presence of these substituents may influence the compound's biological properties, including its solubility, stability, and interaction with biological targets.

Structural Formula

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3

Molecular Weight

The molecular weight of the compound is approximately 273.31 g/mol .

Antiproliferative Activity

Several studies have evaluated the antiproliferative activity of compounds structurally related to 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide. For instance, derivatives with similar methoxy and phenoxy substitutions have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Effects

A study investigated the effects of various methoxy-substituted benzimidazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with multiple methoxy groups exhibited significant inhibition of cell proliferation, with IC50 values ranging from 1.2 to 5.3 µM . This suggests that the structural features present in 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide may also confer similar antiproliferative properties.

Antioxidant Activity

Antioxidant activity is another crucial aspect of the biological profile of this compound. The presence of methoxy groups has been associated with enhanced radical scavenging activity, which can protect cells from oxidative stress.

Research Findings on Antioxidant Activity

Research indicates that certain methoxy-substituted compounds exhibit strong antioxidant properties, effectively reducing oxidative stress markers in vitro. For example, compounds with two hydroxy and one methoxy group demonstrated significant antioxidant activity compared to standard antioxidants .

Antibacterial Activity

The antibacterial potential of related compounds has also been explored. Methoxy-substituted benzimidazole derivatives displayed notable antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values around 8 µM .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 = 1.2 - 5.3 µM against MCF-7
AntioxidantStrong radical scavenging activity
AntibacterialMIC = 8 µM against E. faecalis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.